molecular formula C5H12N2O B1608107 Tetra((2H3)methyl)urea CAS No. 51219-89-7

Tetra((2H3)methyl)urea

Cat. No. B1608107
CAS RN: 51219-89-7
M. Wt: 128.24 g/mol
InChI Key: AVQQQNCBBIEMEU-MGKWXGLJSA-N
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Description

Tetra((2H3)methyl)urea, also known as 1,1,3,3-tetrakis(trideuteriomethyl)urea, is a clear colorless liquid . It is a substituted urea .


Synthesis Analysis

The synthesis of N-substituted ureas, such as this compound, can be achieved by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source .


Molecular Structure Analysis

The molecular formula of this compound is C5H12N2O . The average mass is 116.162 Da and the monoisotopic mass is 116.094963 Da .


Chemical Reactions Analysis

Tetramethylurea is used as an aprotic-polar solvent, especially for aromatic compounds and is used e.g. for Grignard reagents . It is also formed during the oxidation of tetrakis(dimethylamino)ethylene (TDAE), a very electron-rich alkene .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 175.2±0.0 °C at 760 mmHg, and a flash point of 53.9±11.1 °C . It has a molar refractivity of 32.7±0.3 cm3, and a molar volume of 122.7±3.0 cm3 .

Scientific Research Applications

Hydrogen Bonding in Polyurethanes and Poly(urethane−ureas)

Research by Teo, Chen, and Kuo (1997) investigated the effects of temperature on hydrogen bonding in amine-containing polyurethanes and poly(urethane−ureas) using Fourier Transform Infrared Spectroscopy. The study highlighted the significant amount of hydrogen bonding between hard and soft segments, indicating partial phase mixing compared to conventional polyurethanes. This research sheds light on the microstructural behavior of these materials under varying temperature conditions Teo, Chen, & Kuo, 1997.

Mesoporous Graphitic Carbon Nitride from Urea

Shi et al. (2015) developed a series of mesoporous graphitic carbon nitride materials using urea and tetraethylorthosilicate (TEOS) as precursors. The resulting material exhibited superior photocatalytic activities for degrading pollutants and water splitting, demonstrating the potential of urea-derived materials in environmental applications Shi et al., 2015.

Optical Susceptibility in Urea and Derivatives

Ledoux and Zyss (1982) measured the second-order optical susceptibilities of urea and its derivatives, including tetramethylurea, to understand the influence of the molecular environment. This research provides insights into the non-linear optical properties of these compounds, relevant for optical and photonic applications Ledoux & Zyss, 1982.

Protein Denaturation and Hydrophobic Interactions

Ding et al. (2018) explored the interactions of urea and its derivatives with protein aromatic and polar side chains. Their findings suggest that tetramethylurea can disrupt hydrophobic interactions in proteins and induce folding, offering a molecular perspective on the denaturation action of urea derivatives Ding et al., 2018.

Water Structure and Solvation Effects

Wei, Fan, and Gao (2010) studied the effects of urea, tetramethyl urea, and trimethylamine N-oxide on water structure and protein solvation through molecular dynamics simulations. Their research contributes to understanding the solvation behavior of these compounds and their impact on aqueous solution dynamics Wei, Fan, & Gao, 2010.

Safety and Hazards

The safety data sheet indicates that Tetra((2H3)methyl)urea is classified as having acute toxicity (oral), eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) for the respiratory system and central nervous system . It is advised to use personal protective equipment as required, avoid dust formation, and not to release it into the environment .

properties

IUPAC Name

1,1,3,3-tetrakis(trideuteriomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQQQNCBBIEMEU-MGKWXGLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199226
Record name Tetra((2H3)methyl)urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51219-89-7
Record name Urea, tetra(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51219-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetra((2H3)methyl)urea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetra((2H3)methyl)urea
Source EPA DSSTox
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Record name Tetra[(2H3)methyl]urea
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